molecular formula C12H10ClFN2O2 B2856259 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 956190-97-9

5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2856259
CAS No.: 956190-97-9
M. Wt: 268.67
InChI Key: KSUHOEVAAJQNPB-UHFFFAOYSA-N
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Description

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential and presence in numerous therapeutic agents . The specific structure of 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid incorporates key features commonly leveraged in drug discovery. The 4-fluorobenzyl group at the N-1 position and the chlorine at the C-5 position are typical modifications used to fine-tune a molecule's electronic properties, lipophilicity, and metabolic stability, which can be critical for optimizing bioavailability and target binding . This particular array of substituents makes it a valuable intermediate for researchers designing novel bioactive molecules. Pyrazole cores are extensively investigated for their ability to interact with a wide range of biological targets. The broader class of pyrazole derivatives has demonstrated significant activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral effects in research settings . Furthermore, similar pyrazole-4-carboxylic acid derivatives have been studied as key components in inhibitors for various enzymes and as modulators of protein-protein interactions . Consequently, this compound serves as a sophisticated building block for the synthesis of more complex chemical libraries and for the development of potential therapeutic agents targeting chronic and neurodegenerative diseases . Its primary research value lies in its utility as a core template in structure-activity relationship (SAR) studies and in lead optimization campaigns within pharmaceutical and academic research laboratories.

Properties

IUPAC Name

5-chloro-1-[(4-fluorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2/c1-7-10(12(17)18)11(13)16(15-7)6-8-2-4-9(14)5-3-8/h2-5H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUHOEVAAJQNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)Cl)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid (hereafter referred to as "the compound") is a member of the pyrazole family known for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

The compound is characterized by the molecular formula C11H8ClFN2O2C_{11}H_8ClFN_2O_2. It features a pyrazole ring substituted with a chloro group and a fluorophenyl moiety, which contribute to its biological activity. The synthesis of this compound typically involves the reaction of 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid derivatives with 4-fluorobenzyl bromide under basic conditions, yielding the desired product in moderate to high yields .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown that it possesses notable antibacterial activity, comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Properties

The compound has also been tested for anti-inflammatory activity. In animal models, it demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Case Study: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a reduction of edema comparable to indomethacin, a well-known anti-inflammatory drug. The percentage inhibition of paw swelling was approximately 70% at a dose of 10 mg/kg, highlighting its therapeutic potential in inflammatory conditions .

Analgesic Activity

In addition to its anti-inflammatory effects, the compound has shown promising analgesic properties. In pain models such as the tail flick test, it exhibited significant analgesic effects at doses ranging from 5 to 20 mg/kg .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly affect their potency and selectivity. For instance, the presence of electron-withdrawing groups like fluorine enhances antibacterial activity by increasing the electron deficiency of the aromatic system, facilitating interaction with bacterial targets .

Table 2: Structure-Activity Relationship Insights

ModificationObserved Effect
Fluorine substitution at para positionIncreased antimicrobial potency
Methyl group on pyrazole ringEnhanced anti-inflammatory activity
Chloro substitutionImproved analgesic properties

Scientific Research Applications

Pharmaceutical Applications

  • Anticonvulsant Activity :
    • The synthesis of derivatives from this compound has led to the development of potential anticonvulsant agents. For example, compounds synthesized through Knoevenagel condensation have shown promise in pharmacological evaluations for their anticonvulsant properties .
  • Analgesic and Anti-inflammatory Properties :
    • Derivatives of 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid have been evaluated for analgesic (tail flick test) and anti-inflammatory activities (carrageenan-induced paw edema). These studies suggest that certain derivatives may exhibit significant therapeutic effects against pain and inflammation .
  • Synthesis of New Drug Candidates :
    • The compound serves as a precursor for synthesizing various pyrazole derivatives, which are under investigation for their pharmacological activities. These derivatives could lead to new drug candidates targeting various diseases .

Agricultural Applications

  • Pesticide Development :
    • The compound's structure allows it to be explored as a potential active ingredient in eco-friendly pesticides. Its derivatives have been assessed for their efficacy against agricultural pests, contributing to sustainable pest management strategies .
  • Bioactivity Against Fungal Pathogens :
    • Research indicates that certain pyrazole derivatives can exhibit antifungal activity, making them suitable candidates for developing treatments against crop diseases caused by fungi like Botrytis cinerea . This is particularly relevant given the increasing regulatory pressures on conventional pesticides.

Case Studies and Research Findings

Study FocusFindingsReference
Anticonvulsant ActivityDerivatives showed potential anticonvulsant properties in animal models
Analgesic and Anti-inflammatorySignificant analgesic effects observed in pharmacological tests
Pesticide EfficacyPyrazole derivatives demonstrated effectiveness against specific pests
Antifungal ActivityPromising results against Botrytis cinerea in agricultural settings

Chemical Reactions Analysis

Oxidation and Esterification Reactions

The carboxylic acid group undergoes standard transformations:

Condensation Reactions

The carboxylic acid participates in condensation with nucleophiles:

Reaction Partner Product Conditions Reference
HydrazinePyrazole-4-carbohydrazideReflux in ethanol
ThiosemicarbazideThiosemicarbazone derivativesAcidic or basic catalysis
Aromatic aminesAmide-linked hybrids (e.g., anilides)DCC/DMAP coupling

These reactions enable the synthesis of bioactive hybrids, such as pyrazolyloxadiazoles with demonstrated antimicrobial properties .

Heterocyclic Derivative Formation

The acid moiety facilitates cyclization into fused heterocycles:

  • Oxadiazoles : Reaction with CS₂ in KOH yields 1,3,4-oxadiazoles :

    AcidCS2/KOH5 Pyrazolyl 1 3 4 oxadiazole 2 thiol\text{Acid}\xrightarrow{\text{CS}_2/\text{KOH}}\text{5 Pyrazolyl 1 3 4 oxadiazole 2 thiol}
  • Pyrazolines : Condensation with hydrazine derivatives forms 4,5-dihydropyrazoline scaffolds, which show antifungal activity .

Biological Activity of Derivatives

Key findings from structural analogs:

Derivative Type Activity Study Highlights
PyrazolyloxadiazolesAntibacterial (E. coli, S. aureus)MIC values: 8–32 µg/mL
Chromone-pyrazole hybridsAntifungal (C. albicans)70–85% inhibition at 50 µg/mL
Propenone-linked analogsAnti-inflammatoryCOX-2 inhibition: IC₅₀ = 1.2 µM

Synthetic Limitations and Challenges

  • Steric hindrance : Bulky 4-fluorobenzyl substituent may slow reactions at the C-4 position .

  • Decarboxylation risk : Prolonged heating above 150°C can lead to CO₂ loss, forming 5-chloro-1-(4-fluorobenzyl)-3-methyl-1H-pyrazole .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations at the 1-Position

Phenyl vs. Substituted Benzyl Groups
  • Synthesis: Oxidized from aldehyde precursor using KMnO₄ under microwave irradiation (95% yield). Melting Point: 230–231°C, significantly higher than fluorobenzyl analogs, likely due to enhanced crystallinity from planar phenyl substitution.
  • 5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid (): Substituent: 4-methylbenzyl (electron-donating methyl group). Molecular Formula: C₁₃H₁₂ClN₂O₂.
Halogenated Benzyl Groups
  • Impact: Additional chlorine atoms increase molecular weight (MW = 471.76) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Halogen Substitution at the 5-Position

Chloro vs. Bromo Derivatives
  • Isostructural Chloro/Bromo Pairs (): Chloro derivatives (e.g., 4-(4-chlorophenyl)-2-...thiazole) and bromo analogs exhibit similar crystal packing but differ in van der Waals radii (Cl: 1.75 Å vs. Br: 1.85 Å). Biological Relevance: Bromo substituents may offer stronger halogen bonding in therapeutic targets, though antimicrobial activity is noted for chloro derivatives (MIC: 1.56 µg/mL in some cases) ().

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
  • Methyl Ester Analog ():
    • Methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (MW: 333.75).
    • Key Difference : Esterification masks the carboxylic acid, improving cell permeability but requiring metabolic activation for efficacy.
Trifluoromethyl Substituted Analogs ():
  • Example : 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
  • Impact : Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, increasing acidity (pKa ~1–2) compared to the target compound.

Physicochemical and Structural Comparison Table

Compound Name Substituent (1-Position) 5-Position Molecular Weight Melting Point (°C) Key Feature Reference
Target Compound 4-Fluorobenzyl Cl 254.65 Not reported High CCS (152–165 Ų)
1-Phenyl Analog Phenyl Cl 236.66 230–231 High crystallinity
4-Methylbenzyl Analog 4-Methylbenzyl Cl 272.70 Not reported Increased lipophilicity
2,4-Dichlorophenyl Analog 2,4-Dichlorophenyl Cl 471.76 Not reported Enhanced halogen bonding
Trifluoromethylpyridine Analog 3-Cl-5-CF₃-pyridinyl CF₃ 393.68 Not reported High metabolic stability

Preparation Methods

Acidic Hydrolysis

Using concentrated hydrochloric acid (HCl) in refluxing ethanol (6–8 hours) achieves near-quantitative deesterification. However, this method risks decarboxylation if temperatures exceed 100°C.

Basic Hydrolysis

A milder alternative employs aqueous sodium hydroxide (2M) in tetrahydrofuran (THF) at 60°C for 4 hours. This method preserves acid-sensitive functional groups, yielding 95–98% pure product after neutralization with HCl.

Alternative Pathways via Diazonium Intermediates

Early literature describes diazonium salt chemistry for pyrazole functionalization. O’Donovan et al. demonstrated that 1-phenylpyrazole-4-diazonium chloride undergoes Sandmeyer-type reactions with copper cyanide to form 4-cyano derivatives, which hydrolyze to carboxylic acids. Adapting this method:

  • Diazotization of 5-chloro-3-methyl-1H-pyrazole-4-amine with NaNO₂/HCl at 0°C.
  • Cyanide substitution using CuCN in aqueous NH₃.
  • Hydrolysis of the nitrile to carboxylic acid with H₂SO₄ (50%) at 120°C.

While historically significant, this route suffers from lower yields (50–65%) compared to modern ester hydrolysis.

Industrial-Scale Considerations

Patent EP0885889A2 highlights optimizations for large-scale production:

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes.
  • In Situ Halogenation : Thionyl chloride (SOCl₂) simultaneously converts carboxylic acids to acyl chlorides, which are hydrolyzed back to acids in a controlled manner.
  • Purification : Crystallization from ethanol/water mixtures achieves >99.5% purity without chromatography.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Chlorination-Alkylation-Hydrolysis 85 98 High
Diazonium-Cyanide 55 90 Low
Industrial Flow Process 92 99.5 Very High

The chlorination-alkylation-hydrolysis sequence balances efficiency and practicality, while flow chemistry enables cost-effective manufacturing.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing N2-alkylation is suppressed using bulky esters (e.g., tert-butyl) at C4.
  • Chlorine Displacement : Excess SO₂Cl₂ or low temperatures prevent nucleophilic aromatic substitution at C5.
  • Acid Stability : Lyophilization instead of thermal drying avoids decarboxylation during isolation.

Emerging Techniques

Recent advances include:

  • Enzymatic Hydrolysis : Lipases in biphasic systems (water/MTBE) enable room-temperature ester cleavage with 90% yield.
  • Photocatalytic Chlorination : Visible-light-mediated Cl- generation reduces SO₂Cl₂ usage by 40%.

Q & A

What is the synthetic pathway for 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?

Level : Basic
Answer :
The synthesis typically involves a multi-step approach:

Pyrazole Core Formation : A one-pot three-component reaction under microwave irradiation generates the pyrazoline intermediate. This method enhances reaction efficiency and reduces side products compared to conventional heating .

Oxidative Aromatization : The pyrazoline intermediate is oxidized to form the pyrazole ring. For carboxylic acid derivatives, further oxidation (e.g., using KMnO₄ or CrO₃) of a carbaldehyde intermediate (e.g., 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde) may be required .

Critical Conditions : Microwave irradiation (50–100°C, 10–30 min) and solvent selection (e.g., DMF or ethanol) significantly impact yield. Oxidizing agents must be carefully controlled to avoid over-oxidation .

Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

Level : Basic
Answer :
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl methyl group at N1, chloro at C5). Coupling constants in aromatic regions validate substitution patterns .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles, critical for understanding steric effects and intermolecular interactions .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted aldehyde intermediates) .

How do structural modifications (e.g., halogen substitution, functional groups) influence this compound’s bioactivity compared to analogs?

Level : Advanced
Answer :
Structure-Activity Relationship (SAR) Insights :

Analog Modification Impact on Activity
5-Chloro-1-(4-fluorophenyl)-3-methylpyrazole No carboxylic acid groupReduced enzyme binding affinity due to lack of hydrogen-bonding capability
5-Bromo-1-(4-fluorophenyl)-3-methylpyrazole Bromine instead of chlorineIncreased lipophilicity enhances membrane permeability but may reduce selectivity
Ethyl ester derivative Carboxylic acid esterifiedLower solubility and altered pharmacokinetics; requires hydrolysis for activation

The carboxylic acid group at C4 is critical for hydrogen bonding with target enzymes (e.g., cyclooxygenase-2), while the 4-fluorophenyl group enhances π-π stacking in hydrophobic pockets .

What experimental strategies are used to evaluate this compound’s enzyme inhibition potential?

Level : Advanced
Answer :

Target Identification : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to enzymes like COX-2 or bacterial dihydrofolate reductase (DHFR) .

In Vitro Assays :

  • Fluorescence Polarization : Measures displacement of fluorescent ligands (IC₅₀ values typically <10 µM for DHFR inhibition) .
  • Kinetic Studies : Lineweaver-Burk plots determine inhibition type (competitive vs. non-competitive).

Control Experiments : Co-crystallization with target enzymes (e.g., X-ray structures at 2.0 Å resolution) validates binding modes .

What challenges arise in crystallographic studies of this compound, and how are they mitigated?

Level : Advanced
Answer :

  • Challenges :
    • Polymorphism : Multiple crystal forms complicate data interpretation.
    • Weak Diffraction : Halogen atoms (Cl, F) cause absorption anomalies.
  • Solutions :
    • Cryocooling (100 K) : Reduces thermal motion, improving resolution (e.g., R-factor <0.08) .
    • Synchrotron Radiation : Enhances data quality for low-symmetry crystals (e.g., monoclinic P2/c) .
    • Halogen Bond Analysis : High-resolution maps (≤1.0 Å) clarify Cl···O/N interactions critical for lattice stability .

How do researchers address contradictions in reported biological activity data for this compound?

Level : Advanced
Answer :
Discrepancies (e.g., varying IC₅₀ values for COX-2 inhibition) are resolved by:

Standardized Assay Conditions : Fixed parameters (pH 7.4, 25°C) and enzyme sources (recombinant vs. native).

Meta-Analysis : Cross-referencing data from enzyme inhibition, cell viability (MTT assays), and in vivo models (e.g., murine inflammation) .

Solubility Adjustments : Use of co-solvents (e.g., DMSO ≤0.1%) to ensure consistent bioavailability .

What computational methods support the design of derivatives with enhanced bioactivity?

Level : Advanced
Answer :

  • DFT Calculations : Predict electronic effects of substituents (e.g., fluorine’s electronegativity increases metabolic stability) .
  • QSAR Models : Correlate descriptors (e.g., LogP, polar surface area) with antimicrobial activity (R² >0.85) .
  • MD Simulations : Assess binding stability over 100 ns trajectories; key interactions (e.g., hydrogen bonds with Ser530 in COX-2) are prioritized .

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